N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.:
Cat. No.: VC15802958
Molecular Formula: C22H15Cl2N5O3S
Molecular Weight: 500.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15Cl2N5O3S |
|---|---|
| Molecular Weight | 500.4 g/mol |
| IUPAC Name | N-(4-chloro-3-nitrophenyl)-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H15Cl2N5O3S/c23-15-8-6-14(7-9-15)21-26-27-22(28(21)17-4-2-1-3-5-17)33-13-20(30)25-16-10-11-18(24)19(12-16)29(31)32/h1-12H,13H2,(H,25,30) |
| Standard InChI Key | DMRQTOSRJWATGW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is C₂₂H₁₅Cl₂N₅O₃S, with a molecular weight of 500.4 g/mol. The IUPAC name reflects its substituents: a 4-chloro-3-nitrophenyl group attached to the acetamide nitrogen, a 4-phenyl-4H-1,2,4-triazol-3-yl moiety, and a 4-chlorophenyl group at the triazole’s 5-position.
Structural Features
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Triazole Core: The 1,2,4-triazole ring serves as the central scaffold, contributing to π-π stacking interactions and hydrogen bonding capabilities .
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Chlorophenyl Groups: The 4-chlorophenyl and 4-chloro-3-nitrophenyl substituents enhance lipophilicity, potentially improving membrane permeability .
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Thioacetamide Linkage: The sulfur atom in the thioacetamide group may facilitate interactions with cysteine residues in enzymatic targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅Cl₂N₅O₃S |
| Molecular Weight | 500.4 g/mol |
| IUPAC Name | See Title |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)N+[O-])C4=CC=C(C=C4)Cl |
| Solubility (Predicted) | Low aqueous solubility |
| LogP (Octanol-Water) | ~4.2 (estimated) |
The compound’s low aqueous solubility, inferred from its logP value, suggests formulation challenges for in vivo applications .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves multi-step reactions, as outlined in analogous triazole-acetamide syntheses :
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Formation of the Triazole Core:
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Acetamide Coupling:
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Nitration and Chlorination:
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Electrophilic aromatic substitution to introduce nitro and chloro groups at specified positions.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole Formation | NaOH, CH₃OH, 225°C, 3–6 h | 70–85% |
| Acetamide Coupling | NaH, DCM, RT, 3 h | 65–90% |
| Purification | Ethanol recrystallization | 93% |
Spectroscopic Characterization
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¹H NMR: Key signals include:
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IR Spectroscopy:
Biological Activities and Mechanisms
Table 3: Comparative Anticancer Activity of Analogous Compounds
| Compound | Structure | IC₅₀ (µg/mL) | Target Cell Line |
|---|---|---|---|
| 7a | 2-methylphenyl substituent | 20.667 | HepG2 |
| 7f | 2,6-dimethylphenyl substituent | 16.782 | HepG2 |
| Title Compound* | Hypothesized | ~18–25 (est.) | N/A |
*Estimated based on structural similarity .
Antimicrobial Effects
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Triazole derivatives inhibit fungal CYP51 enzymes (e.g., Fluconazole analogs) .
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Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) in bacterial cells .
Computational and Molecular Docking Insights
Molecular docking studies of similar compounds reveal:
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EGFR Kinase Inhibition: Binding affinity (-9.2 kcal/mol) via H-bonding with Met793 and hydrophobic interactions .
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Tubulin Polymerization Disruption: Interaction with the colchicine-binding site (ΔG = -8.7 kcal/mol) .
Challenges and Future Directions
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